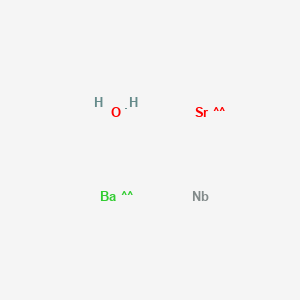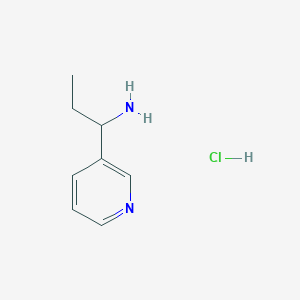
(S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyridine ring attached to a propan-1-amine moiety, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often employs chiral catalysts or chiral auxiliaries to achieve the desired enantiomer.
Amine Formation: The propan-1-amine moiety is introduced through reductive amination or other suitable amination reactions.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Condensation: The amine group can participate in condensation reactions to form imines, amides, or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and acylating agents, are employed under appropriate conditions.
Condensation: Condensation reactions often use reagents like aldehydes, ketones, and carboxylic acids in the presence of catalysts or dehydrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development for various therapeutic areas.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-3-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents or functional groups.
Propan-1-amine derivatives: Compounds with similar amine moieties but different aromatic or aliphatic groups.
Uniqueness
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific chiral configuration and the combination of the pyridine ring with the propan-1-amine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-pyridin-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-8(9)7-4-3-5-10-6-7;/h3-6,8H,2,9H2,1H3;1H |
InChI Key |
DURMBIWJJACLET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
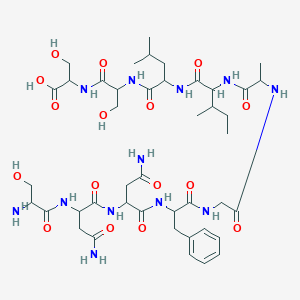
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
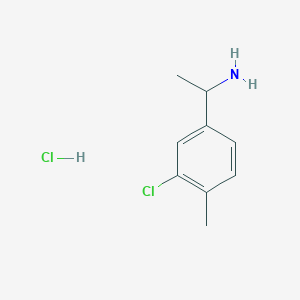

![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)

![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
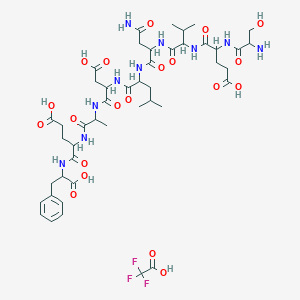
![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
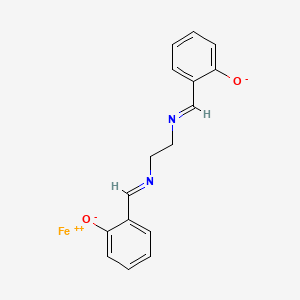
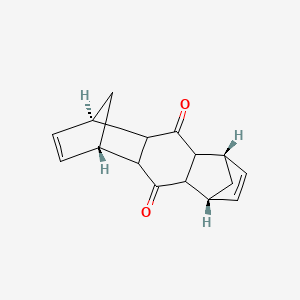
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
